molecular formula C39H73O8P B1263975 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate

Cat. No. B1263975
M. Wt: 701 g/mol
InChI Key: QYYWMYCDFOLKKH-DAKWMOBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-stearoyl-2-linoleoyl-sn-glycero-3-phosphate is a 1-acyl-2-linoleoyl-sn-glycero-3-phosphate in which the 1-acyl group is specified as stearoyl (octadecanoyl). It is a 1-acyl-2-linoleoyl-sn-glycero-3-phosphate and a phosphatidic acid 36:2. It derives from an octadecanoic acid. It is a conjugate acid of a 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphate(2-).

Scientific Research Applications

1. Phospholipid Metabolism and Cellular Functions

  • Metabolic Pathways and Lipid Composition: A study by Hill, E. E., Husbands, D., and Lands, W. (1968) on pigeon liver microsomes revealed that 1-Stearoyl-2-linoleoyl-glycero-3-phosphate plays a role in the formation of various phosphatidate species, indicating its involvement in lipid metabolism and cellular function (Hill, Husbands, & Lands, 1968).

2. Structural Features Influencing Cellular Reactions

  • Role in Ca2+ Mobilization and Receptor Activation: Jalink et al. (1995) investigated the structure-activity relationship of LPA (1-acyl-sn-glycero-3-phosphate) in cellular reactions, like Ca2+ mobilization, in human A431 carcinoma cells. This study highlights the critical role of the phosphate group in receptor activation, suggesting the significance of molecules like 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate (Jalink et al., 1995).

3. Biophysical Properties and Membrane Behavior

  • Thermotropic Properties in Lipid Membranes: Coolbear, Berde, and Keough (1983) conducted a study on the gel to liquid-crystalline phase transition of synthetic mixed-acid polyunsaturated 1,2-diacyl-3-sn-phosphatidylcholines, including 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate. This research provides insights into the biophysical properties and behavior of these lipids in biological membranes (Coolbear, Berde, & Keough, 1983).

4. Role in Enzymatic Processes

  • Influence on Enzyme Activity: Raju and Reiser (1972) found that sn-glycero-3-phosphate, including 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate, can significantly influence the activity of enzymes like stearoyl-CoA desaturase in mouse liver microsomes. This suggests its role in modulating enzymatic processes (Raju & Reiser, 1972).

5. Oxidative Stability and Food Science

  • Impact on Food Lipid Oxidation: Zhou, Zhao, Bindler, and Marchioni (2014) explored the oxidative stability of oleoyl and linoleoyl residues in triglycerides and phosphatidylcholines. Their findings on compounds like 1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate have implications for understanding the oxidative processes in food lipids (Zhou, Zhao, Bindler, & Marchioni, 2014).

properties

Product Name

1-Stearoyl-2-linoleoyl-sn-glycero-3-phosphate

Molecular Formula

C39H73O8P

Molecular Weight

701 g/mol

IUPAC Name

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-phosphonooxypropyl] octadecanoate

InChI

InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,37H,3-11,13,15-17,19,21-36H2,1-2H3,(H2,42,43,44)/b14-12-,20-18-/t37-/m1/s1

InChI Key

QYYWMYCDFOLKKH-DAKWMOBOSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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